![molecular formula C21H23N5O2S B2411232 3-ethyl-6-(4-methoxyphenyl)-N-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide CAS No. 891030-38-9](/img/structure/B2411232.png)
3-ethyl-6-(4-methoxyphenyl)-N-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ethyl-6-(4-methoxyphenyl)-N-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a useful research compound. Its molecular formula is C21H23N5O2S and its molecular weight is 409.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
A study by Yanchenko, Fedchenkova, and Demchenko (2020) explored the antitumor activity of derivatives of 3-R-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine. These compounds demonstrated antineoplastic activity against various cancer cell lines, including leukemia, lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer. Their research indicates that these compounds are promising for developing new anticancer agents (Yanchenko, Fedchenkova, & Demchenko, 2020).
Structural Studies and Analgesic-Anti-Inflammatory Activity
Kaynak, Aytaç, and Tozkoparan (2010) conducted a theoretical and experimental structural study on two novel 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazine derivatives. Their research included synthesis characterization by various spectroscopic techniques and an analysis of molecular structures and packings. These compounds showed analgesic and anti-inflammatory activities (Kaynak, Aytaç, & Tozkoparan, 2010).
Crystallographic Analysis
Obydennov et al. (2020) provided crystallographic data and cellular activities for four new chiral triazolo[5,1-b][1,3,4]thiadiazines. Their work involved detailed crystal structure analysis and an evaluation of their antiproliferative effect against cancer cell lines, showcasing the potential of these compounds in cancer research (Obydennov et al., 2020).
Synthesis Techniques
Mohammadlou and Halimehjani (2022) developed an efficient, catalyst-free method for synthesizing novel triazolo[3,4-b][1,3,4]thiadiazin-6-ols. Their research contributes to the advancement of synthesis techniques for these compounds, which are important for further exploration in various scientific applications (Mohammadlou & Halimehjani, 2022).
Antimicrobial Activity
Sahu, Ganguly, and Kaushik (2014) synthesized a series of fused heterocyclic 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives and evaluated their antimicrobial activity. Some compounds exhibited significant antimicrobial properties, highlighting their potential as antifungal agents (Sahu, Ganguly, & Kaushik, 2014).
Wirkmechanismus
Target of Action
Compounds with similar structures have been reported to inhibittubulin , a protein essential for cell division .
Mode of Action
Tubulin inhibitors disrupt microtubule dynamics, preventing the formation of the mitotic spindle necessary for cell division . This disruption leads to cell cycle arrest and eventually apoptosis, or programmed cell death .
Biochemical Pathways
The compound’s potential inhibition of tubulin affects the cell cycle, specifically the transition from the G2 phase to the M phase . This disruption leads to cell cycle arrest at the G2/M phase, preventing the cell from dividing .
Result of Action
The potential result of this compound’s action is the induction of apoptosis in cancer cells . By disrupting microtubule dynamics and causing cell cycle arrest, the compound could lead to programmed cell death, reducing the number of cancer cells .
Eigenschaften
IUPAC Name |
3-ethyl-6-(4-methoxyphenyl)-N-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2S/c1-4-17-23-24-21-26(17)25-18(14-7-11-16(28-3)12-8-14)19(29-21)20(27)22-15-9-5-13(2)6-10-15/h5-12,18-19,25H,4H2,1-3H3,(H,22,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LITVDLNOPBSPFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=C(C=C3)C)C4=CC=C(C=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.